Katanosin A - 116103-86-7

Katanosin A

Catalog Number: EVT-1177456
CAS Number: 116103-86-7
Molecular Formula: C57H95N15O17
Molecular Weight: 1262.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is a natural product found in Cytophaga with data available.
Source and Classification

Katanosin A is derived from Lysobacter, a genus of bacteria that has been explored for its ability to produce novel antibiotics. The compound is classified as a cyclic depsipeptide, characterized by a backbone composed of both amino acid and hydroxy acid residues. Its structure and classification are critical for understanding its mechanism of action and potential applications in medicine.

Synthesis Analysis

The synthesis of katanosin A involves complex methodologies typically employed in peptide synthesis. The most notable approaches include solid-phase peptide synthesis (SPPS) and solution-phase methods, which allow for the construction of the cyclic structure through careful control of reaction conditions.

Methods of Synthesis

  1. Solid-Phase Peptide Synthesis: This method utilizes a resin-bound peptide chain that undergoes sequential coupling reactions to build the desired peptide. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, wherein the amino acids are added stepwise while protecting groups are removed selectively.
  2. Cyclization: Following the linear assembly of the peptide chain, cyclization is achieved through coupling reactions that promote the formation of a lactone bond between specific residues, resulting in the cyclic structure characteristic of katanosin A.
  3. Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of katanosin A is intricate, comprising multiple amino acid residues linked by ester bonds. The structural formula reveals a complex arrangement that contributes to its biological activity.

Structural Features

  • Backbone Composition: Katanosin A consists of alternating amino acids and hydroxy acids, forming a cyclic structure that enhances its stability and interaction with biological targets.
  • Stereochemistry: The stereochemistry of the amino acids plays a crucial role in determining the compound's biological activity, influencing how it interacts with bacterial cell walls.
Chemical Reactions Analysis

Katanosin A participates in various chemical reactions that are central to its function as an antibiotic.

Key Reactions

  1. Inhibition of Peptidoglycan Synthesis: Katanosin A disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation. This includes interference with transglycosylation processes essential for cell wall integrity.
  2. Antimicrobial Activity: The compound exhibits potent antimicrobial properties against various Gram-positive bacteria, showcasing its potential as a therapeutic agent against resistant strains.
Mechanism of Action

The mechanism by which katanosin A exerts its antibacterial effects involves several biochemical pathways:

  1. Targeting Cell Wall Synthesis: Katanosin A inhibits enzymes such as MraY and MurG, which are crucial for synthesizing peptidoglycan layers in bacterial cell walls.
  2. Disruption of Membrane Integrity: The compound can also disrupt bacterial membranes, leading to increased permeability and ultimately cell lysis.
  3. Resistance Mechanisms: Understanding how katanosin A interacts with bacterial targets can inform strategies to overcome resistance mechanisms developed by pathogens.
Physical and Chemical Properties Analysis

Katanosin A possesses distinct physical and chemical properties that influence its behavior in biological systems.

Properties

  • Molecular Weight: The molecular weight contributes to its pharmacokinetic profile, affecting absorption and distribution within biological systems.
  • Solubility: Solubility characteristics are critical for formulation as an antibiotic; katanosin A must be adequately soluble in physiological conditions to exert its effects effectively.
  • Stability: The stability of katanosin A under various environmental conditions is vital for its practical application as an antibiotic.
Applications

Katanosin A holds promise in several scientific applications:

  1. Antibiotic Development: As a natural product with potent antibacterial activity, katanosin A serves as a lead compound for developing new antibiotics targeting resistant bacteria.
  2. Research Tool: Its unique mechanism can be utilized in research to explore bacterial resistance mechanisms and develop novel therapeutic strategies.
  3. Pharmaceutical Formulation: Understanding its properties allows for effective formulation strategies in pharmaceutical development aimed at maximizing efficacy and minimizing resistance.
Introduction to Katanosin A

Historical Discovery and Isolation of Katanosin A

Katanosin A was first isolated in 1988 from the fermentation broth of a bacterial strain phylogenetically associated with the genus Cytophaga (order: Bacteroidales). This breakthrough occurred during systematic screening efforts for novel antibacterial compounds from soil microorganisms. Researchers employed solvent extraction and chromatographic techniques to separate katanosin A from its co-metabolite katanosin B, with the former identified as a minor congener in the fermentation products. The initial structural characterization revealed a molecular formula of C~57~H~95~N~15~O~17~, distinguishing it from katanosin B (C~58~H~97~N~15~O~17~) primarily through the presence of valine versus isoleucine at position 7 [4]. Early biological testing immediately demonstrated its potent in vitro and in vivo efficacy against Gram-positive pathogens, positioning it as a compound of significant pharmacological interest [4].

Table 1: Key Characteristics of Katanosins A and B at Discovery

PropertyKatanosin AKatanosin B
Producing OrganismCytophaga-related strainCytophaga-related strain / Lysobacter sp.
Molecular FormulaC~57~H~95~N~15~O~17~C~58~H~97~N~15~O~17~
Key Structural DifferenceValine at position 7Isoleucine at position 7
Relative AbundanceMinor congenerMajor congener
Initial Isolation Year19881988

Structural Classification Within Cyclic Depsipeptide Antibiotics

Katanosin A belongs to the cyclic depsipeptide class of antibiotics, characterized by a macrocyclic structure incorporating both amide (peptide) and ester (depsi) linkages. Its core architecture consists of 11 amino acid residues, including non-proteinogenic components such as 3-hydroxyleucine, 3-hydroxyasparagine, allothreonine, and 3-hydroxyphenylalanine. The molecule adopts a distinctive "lariat" topology featuring a cyclic segment closed by a lactone ester bond and a linear peptide tail. This structural motif is critical for its biological activity and stability [3] [8].

The presence of the ester linkage (depsi bond) confers conformational constraints essential for target recognition, while multiple D-configured amino acids enhance resistance to proteolytic degradation. Key functional groups, including hydroxyl moieties on non-standard residues and the macrocyclic ring size (27-membered), facilitate interactions with bacterial cell wall precursors. This structural complexity initially hampered large-scale production, necessitating sophisticated total synthesis approaches developed years later to enable detailed structure-activity relationship studies [3] [6].

Taxonomic Origins of Katanosin A-Producing Organisms

The primary microbial source of katanosin A is a bacterial strain initially classified within the genus Cytophaga (phylum: Bacteroidetes). Subsequent research revealed that related cyclic depsipeptides, particularly katanosin B (synonym: lysobactin), are produced by Gram-negative bacteria belonging to the genus Lysobacter (family: Xanthomonadaceae; phylum: Pseudomonadota). Lysobacter species exhibit gliding motility, high genomic G+C content (65-72%), and thrive in diverse environments including soil, plant rhizospheres, and aquatic habitats [5] .

These bacteria demonstrate ecological versatility, inhabiting both standard agricultural soils and extreme environments like hydrothermal vents. Their capacity for katanosin production forms part of a broader arsenal of secondary metabolites, including other antimicrobial enzymes and compounds contributing to their role in microbial antagonism. The biosynthetic gene cluster for katanosin B/lysobactin in Lysobacter sp. ATCC 53042 comprises two multimodular nonribosomal peptide synthetases (NRPS), with an unusual tandem thioesterase domain architecture responsible for cyclization and release of the mature antibiotic [5] . This biosynthetic machinery highlights the evolutionary adaptation of these bacteria for complex metabolite production.

Early Pharmacological Significance and Research Milestones

Initial pharmacological investigations demonstrated katanosin A's potent activity against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) comparable to or slightly higher than katanosin B (typically ranging between 0.39-3.13 μg/ml). This broad efficacy against resistant Gram-positive pathogens positioned it as a promising candidate during an era of emerging vancomycin resistance [1] [4].

Mechanistic studies revealed that katanosin A, like its B counterpart, inhibits bacterial cell wall biosynthesis by targeting lipid intermediates preceding peptidoglycan polymerization. Specifically, it blocks transglycosylation and prior steps by binding to lipid II, a membrane-anchored peptidoglycan precursor. This mechanism differs fundamentally from vancomycin: while vancomycin binds the D-Ala-D-Ala terminus of lipid intermediates, katanosin A's action remains unaffected by acetyl-Lys-D-Ala-D-Ala analogs that competitively inhibit vancomycin. This distinction explained its retained activity against vancomycin-resistant strains [1] [8].

Table 2: Early Antimicrobial Activity Profile of Katanosin A and Related Compounds

Pathogen StrainKatanosin A MIC (μg/ml)Katanosin B MIC (μg/ml)Vancomycin MIC (μg/ml)
Staphylococcus aureus (Methicillin-Susceptible)0.39 - 0.780.390.78 - 1.56
Staphylococcus aureus (Methicillin-Resistant)0.39 - 1.560.39 - 1.561.56 - 12.5
Enterococcus faecalis (Vancomycin-Susceptible)~0.780.781.56
Enterococcus faecium (VanA Vancomycin-Resistant)~0.78 - 3.130.78 - 3.13>50

Early in vivo studies demonstrated therapeutic efficacy in murine models of Staphylococcus aureus infection following subcutaneous administration, validating its potential for systemic use. The convergent evolution of katanosins with other lipid II-targeting antibiotics (e.g., ramoplanin, plusbacin) underscored the biological significance of this target in natural antibiotic biosynthesis. Consequently, katanosin A served as a vital chemical blueprint for understanding novel inhibition strategies against peptidoglycan assembly, influencing subsequent antibiotic discovery efforts focused on resistant pathogens [1] [2] [8].

Properties

CAS Number

116103-86-7

Product Name

Katanosin A

IUPAC Name

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C57H95N15O17

Molecular Weight

1262.5 g/mol

InChI

InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)

InChI Key

SHQGVBSYOMBSEU-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N

Synonyms

katanosin A

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.